1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene
Description
1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene is an organic compound with the molecular formula C15H14O. It is also known by other names such as p-Methoxystilbene and 4-Methoxystilbene . This compound is characterized by the presence of a methoxy group (-OCH3) and a phenylethenyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-14-7-9-15(10-8-14)19(16,17)12-11-13-5-3-2-4-6-13/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLMQDRIBQPNC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with anisole (methoxybenzene) and styrene (phenylethene).
Reaction Conditions: The reaction is carried out under conditions that promote electrophilic aromatic substitution. This involves the use of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the reaction.
Reaction Mechanism: The methoxy group on anisole activates the benzene ring towards electrophilic attack, allowing the phenylethenyl group to attach to the para position relative to the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), ferric chloride (FeCl3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenylethyl derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and phenylethenyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-4-styrylbenzene
- 4-Methoxy-trans-stilbene
- trans-p-methoxystilbene
- cis-p-methoxy stilbene
Uniqueness
1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene is unique due to its specific substitution pattern and the presence of both methoxy and phenylethenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
